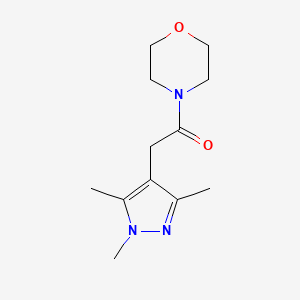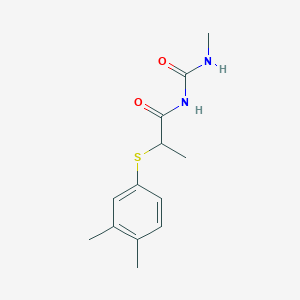
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as MQMSE, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. MQMSE belongs to the class of quinolines and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone is not fully understood. However, it has been shown to interact with various molecular targets such as enzymes, receptors, and ion channels. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods of time. However, there are also limitations to using 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone and its effects on various molecular targets.
Synthesis Methods
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedlander synthesis. The Pictet-Spengler reaction involves the condensation of an amine with an aldehyde or ketone in the presence of an acid catalyst, while the Friedlander synthesis involves the condensation of an amine with a carbonyl compound in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-11-5-6-12-10(8-11)4-3-7-14(12)13(15)9-17-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCCOZQVQCSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7505453.png)
![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)





![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)

![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)


